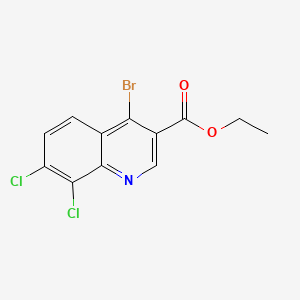
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H7BrCl2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 7 and 8 positions. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Applications De Recherche Scientifique
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has a fluorine atom instead of chlorine, which can alter its chemical reactivity and biological activity.
Ethyl 4,8-dichloroquinoline-3-carboxylate: Lacks the bromine atom, which may result in different pharmacological properties.
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate: Similar structure but with different substitution patterns, affecting its overall activity.
This compound stands out due to its unique combination of bromine and chlorine atoms, which can provide distinct advantages in terms of reactivity and biological effects.
Propriétés
Numéro CAS |
1242260-81-6 |
|---|---|
Formule moléculaire |
C12H8BrCl2NO2 |
Poids moléculaire |
349.005 |
Nom IUPAC |
ethyl 4-bromo-7,8-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3 |
Clé InChI |
XDCVWXVYNSXVSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1Br)C=CC(=C2Cl)Cl |
Synonymes |
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















